Cadmium;nitric acid

Description

Overview of Cadmium Chemistry in Acidic Environments

Cadmium, a post-transition metal, typically exhibits a +2 oxidation state in aqueous solutions. In acidic environments, cadmium metal readily dissolves to form the hydrated cadmium ion, [Cd(H₂O)₆]²⁺. pilgaardelements.comwebelements.com The reactivity of cadmium with acids is dependent on the nature of the acid. While it dissolves slowly in dilute sulfuric acid, its reaction with oxidizing acids like nitric acid is more vigorous. webelements.comumich.edu The presence of various ligands in the acidic solution can lead to the formation of different cadmium complexes, influencing its solubility and reactivity.

The general reaction of cadmium metal with a non-oxidizing acid can be represented as: Cd(s) + 2H⁺(aq) → Cd²⁺(aq) + H₂(g) brainly.com

However, in the presence of an oxidizing acid like nitric acid, the reaction products are different, as will be discussed in the following section.

Significance of Nitric Acid in Cadmium-Related Processes

Nitric acid (HNO₃) plays a dual role in its interaction with cadmium: it acts as both a strong acid and a powerful oxidizing agent. This dual nature makes it highly effective in dissolving cadmium metal and its compounds. The reaction of cadmium with nitric acid is complex and its products depend on the concentration of the acid. webelements.com

With dilute nitric acid, the reaction primarily yields cadmium nitrate (B79036), nitrogen monoxide, and water: 3Cd(s) + 8HNO₃(aq) → 3Cd(NO₃)₂(aq) + 2NO(g) + 4H₂O(l) pilgaardelements.com

In concentrated nitric acid, the reaction is more violent, producing nitrogen dioxide gas: Cd(s) + 4HNO₃(conc) → Cd(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l) wikipedia.orggeeksforgeeks.org

Nitric acid is also crucial for the synthesis of cadmium nitrate, a precursor for many other cadmium compounds. wikipedia.orggeeksforgeeks.orgnih.gov This is typically achieved by dissolving cadmium metal, cadmium oxide, cadmium hydroxide (B78521), or cadmium carbonate in nitric acid, followed by crystallization. wikipedia.orggeeksforgeeks.orgnih.gov

Scope of Academic Research on Cadmium-Nitric Acid Interactions

The academic interest in cadmium-nitric acid systems is broad, spanning several key areas of chemical research:

Synthesis and Material Science: A primary application is the synthesis of cadmium nitrate, which serves as a starting material for producing other cadmium salts and materials. wikipedia.orgnih.gov Research also extends to the synthesis of cadmium nitrate nanoparticles, which exhibit unique properties compared to their bulk counterparts. nanorh.com

Electrochemistry: The electrochemical behavior of cadmium in nitric acid solutions is a significant area of study. This includes research on the electrodeposition of cadmium, the formation of cadmium-containing alloys, and the development of electrochemical sensors for cadmium detection. researchgate.net

Analytical Chemistry: Nitric acid is widely used in the preparation of samples for the analysis of cadmium in various matrices, including environmental and biological samples. ca.govnih.govnih.govcdc.gov Digestion with nitric acid is a common step to dissolve the sample matrix and bring cadmium into a solution that can be analyzed by techniques such as atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectrometry. nih.govcdc.gov

Environmental Chemistry and Remediation: The interaction between cadmium and nitric acid is relevant to environmental processes and remediation strategies. For instance, nitric acid can be used to clean soil contaminated with heavy metals like cadmium. westlab.com.au Research also investigates the thermodynamics and kinetics of cadmium adsorption on materials like activated carbon, which can be modified with nitric acid to enhance its adsorption capacity. jesc.ac.cnnih.govdost.gov.ph

Kinetics and Thermodynamics: Studies on the kinetics of cadmium dissolution in nitric acid provide insights into the reaction mechanisms. iaea.org Thermodynamic studies of cadmium extraction from nitric acid solutions are important for developing separation and purification processes. researchgate.net

Interactive Data Table: Reactions of Cadmium with Nitric Acid

| Reactants | Nitric Acid Concentration | Products | Reference |

| Cadmium (Cd) | Dilute | Cadmium Nitrate (Cd(NO₃)₂), Nitrogen Monoxide (NO), Water (H₂O) | pilgaardelements.com |

| Cadmium (Cd) | Concentrated | Cadmium Nitrate (Cd(NO₃)₂), Nitrogen Dioxide (NO₂), Water (H₂O) | wikipedia.orggeeksforgeeks.org |

| Cadmium Oxide (CdO) | Not Specified | Cadmium Nitrate (Cd(NO₃)₂), Water (H₂O) | wikipedia.orggeeksforgeeks.org |

| Cadmium Carbonate (CdCO₃) | Not Specified | Cadmium Nitrate (Cd(NO₃)₂), Carbon Dioxide (CO₂), Water (H₂O) | wikipedia.orggeeksforgeeks.org |

| Cadmium Sulfide (B99878) (CdS) | Hot, Dilute | Cadmium Nitrate (Cd(NO₃)₂), Nitric Oxide (NO), Sulfur (S), Water (H₂O) | libretexts.org |

Properties

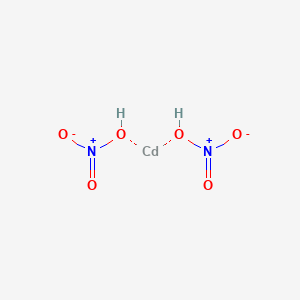

IUPAC Name |

cadmium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUFYSTEGTOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044504 | |

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-94-7 | |

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Fundamental Chemical Interactions and Reaction Mechanisms of Cadmium with Nitric Acid

Dissolution Kinetics of Metallic Cadmium in Nitric Acid Solutions

The rate at which metallic cadmium dissolves in nitric acid is influenced by several factors, including the concentration of the acid, the temperature of the system, and the formation of gaseous byproducts.

The concentration of nitric acid plays a crucial role in the dissolution of cadmium. In dilute nitric acid, cadmium dissolves slowly, often generating hydrogen gas. scispace.com However, as the concentration of the acid increases, the reaction becomes more vigorous, producing nitrogen oxides instead of hydrogen. scispace.com

The solubility of metallic cadmium in nitric acid is directly proportional to the acid's concentration. scispace.com However, the rate of increase in solubility diminishes as the acid becomes more concentrated. scispace.com This is partly due to the formation of cadmium nitrate (B79036), which can solidify in highly concentrated or fuming nitric acid, thereby halting the reaction. scispace.com

The reaction equations vary with the concentration of nitric acid:

Dilute Nitric Acid: In dilute solutions, the reaction proceeds with the generation of hydrogen, where the nitric acid acts primarily as an acid rather than an oxidizing agent. scispace.com

Cd + 2HNO₃ → Cd(NO₃)₂ + H₂ brainly.com

Moderately Concentrated Nitric Acid: With increasing concentration, nitric acid's oxidizing properties become more pronounced, leading to the formation of nitric oxide (NO). brainly.comsciencemadness.org

3Cd + 8HNO₃ → 3Cd(NO₃)₂ + 2NO + 4H₂O brainly.comsciencemadness.org

Concentrated Nitric Acid: In concentrated solutions, nitrogen dioxide (NO₂) is the primary gaseous product. scispace.comsciencemadness.org

Cd + 4HNO₃ → Cd(NO₃)₂ + 2NO₂ + 2H₂O sciencemadness.orgchemequations.com

Table 1: Effect of Nitric Acid Concentration on Cadmium Dissolution

| Nitric Acid Concentration | Predominant Gaseous Product | Reaction Vigor |

|---|---|---|

| Dilute | Hydrogen (H₂) scispace.combrainly.com | Slow scispace.com |

| Moderately Concentrated | Nitric Oxide (NO) brainly.comsciencemadness.org | Moderate to Vigorous |

| Concentrated | Nitrogen Dioxide (NO₂) scispace.comsciencemadness.org | Violent scispace.com |

Temperature significantly impacts the rate of cadmium dissolution. An increase in temperature generally accelerates the reaction. For instance, studies on leaching cadmium from industrial waste have shown that increasing the temperature leads to a higher yield of cadmium extraction. researchgate.netresearchgate.net One study noted that 96.5% of cadmium could be leached in 180 minutes at 70°C using 5 M nitric acid. researchgate.net The dissolution process in hot, dilute nitric acid readily dissolves cadmium. umich.edupilgaardelements.com

The nature of the gaseous products formed during the reaction of cadmium with nitric acid is a direct indicator of the reaction pathway and the oxidizing strength of the acid.

Hydrogen (H₂): Formed in very dilute nitric acid where the primary reaction is acid-metal displacement. scispace.combrainly.com

Nitric Oxide (NO): A colorless gas that is a common product in reactions with moderately concentrated nitric acid. brainly.comsciencemadness.org

Nitrogen Dioxide (NO₂): A brown, pungent gas produced when cadmium reacts with concentrated nitric acid. scispace.comsciencemadness.org

The evolution of these gases, particularly the brown fumes of NO₂, is a clear visual indicator of the redox reaction taking place. scispace.com

Dissolution Mechanisms of Cadmium Oxides and Other Cadmium Compounds in Nitric Acid

Cadmium oxide (CdO) and other cadmium compounds like cadmium carbonate (CdCO₃) and cadmium hydroxide (B78521) (Cd(OH)₂) also readily dissolve in nitric acid. sciencemadness.orgumich.eduwikipedia.orgnih.gov

The dissolution of cadmium oxide in nitric acid is a more straightforward acid-base reaction compared to the dissolution of metallic cadmium. scispace.com The solubility of cadmium oxide is directly proportional to the concentration of the nitric acid. scispace.com The reaction is as follows:

CdO + 2HNO₃ → Cd(NO₃)₂ + H₂O sciencemadness.orgwikipedia.org

Similarly, cadmium carbonate reacts with nitric acid to form cadmium nitrate, carbon dioxide, and water:

CdCO₃ + 2HNO₃ → Cd(NO₃)₂ + CO₂ + H₂O wikipedia.org

Cadmium sulfide (B99878) (CdS) also reacts with nitric acid, though the products can vary. One possible reaction produces cadmium nitrate, water, nitric oxide, and elemental sulfur. webqc.org

The dissolution of cadmium telluride (CdTe) in nitric acid involves the oxidation of Te²⁻ to elemental tellurium (Te⁰) and Te⁴⁺, with the formation of a surface film containing Te, TeO₂, and possibly CdTeO₃. iaea.orgosti.gov

Redox Chemistry and Electron Transfer Processes in Cadmium-Nitric Acid Systems

The reaction between metallic cadmium and nitric acid is a classic example of a redox reaction. Cadmium metal, with an oxidation state of 0, is oxidized to the more stable +2 state, forming the cadmium ion (Cd²⁺). umich.eduvaia.com Simultaneously, the nitrogen atom in the nitrate ion (NO₃⁻), which has a +5 oxidation state, is reduced to lower oxidation states, such as +2 in nitric oxide (NO) or +4 in nitrogen dioxide (NO₂). chemequations.comvaia.com

The half-reactions for the oxidation of cadmium and the reduction of nitric acid are as follows:

Oxidation: Cd → Cd²⁺ + 2e⁻ vaia.com

Reduction (to NO): HNO₃ + 3H⁺ + 3e⁻ → NO + 2H₂O

Reduction (to NO₂): HNO₃ + H⁺ + e⁻ → NO₂ + H₂O

Speciation and Complexation of Cadmium Ions in Nitrate Media

In aqueous solutions, cadmium exists as the hydrated cadmium ion, [Cd(H₂O)₆]²⁺. In a nitrate medium, the speciation of cadmium can be more complex. While nitrate is generally considered a non-complexing or weakly complexing anion for cadmium, some studies suggest the formation of cadmium-nitrate complexes, particularly at higher nitric acid concentrations. cdnsciencepub.comresearchgate.net

Molecular dynamics simulations have shown that as nitric acid concentration increases, nitrate ions can enter the first and second coordination shells of the cadmium ion, forming species like [Cd(H₂O)₅(NO₃)]⁺. researchgate.net The coordination number of cadmium in these systems typically remains six. researchgate.net The formation of such complexes can influence the reactivity and transport properties of cadmium in the solution. Studies have also explored the synthesis of mixed-ligand complexes of cadmium involving nitrate and other ligands like nicotinamide. mdpi.com The speciation of cadmium is also pH-dependent, with the free Cd²⁺ ion being the dominant species at lower pH values in a nitrate-supplemented medium. nih.gov

Formation of Cadmium Nitrate Complexes and Anionic Species

At lower nitric acid concentrations, the primary species is the cationic complex [Cd(H₂O)₅(NO₃)]⁺, as discussed previously. researchgate.net In solutions containing cadmium nitrate, various hydrated species can be crystallized, such as cadmium nitrate tetrahydrate, Cd(NO₃)₂·4H₂O, in which the cadmium ion is octahedrally coordinated. wikipedia.org The formation of neutral complexes like [Cd(NO₃)₂(H₂O)₂] has also been identified. mdpi.com

As the nitrate concentration becomes sufficiently high, the progressive replacement of water molecules in the coordination sphere can lead to the formation of anionic nitrate complexes. scirp.org The existence of stable anionic complexes of cadmium is a known feature of its chemistry. umich.edu In certain conditions, especially in the context of solvent extraction, anionic species such as the trinitratocadmate(II) ion, [Cd(NO₃)₃]⁻, and the tetranitratocadmate(II) ion, [Cd(NO₃)₄]²⁻, are proposed to form. scirp.org The formation of these anionic species is crucial for processes like liquid-liquid extraction, where the charge and lipophilicity of the metal complex determine its transfer from an aqueous phase to an organic phase. researchgate.netscirp.org When an organic phase containing such anionic cadmium species is treated with nitric acid, the coordination sphere changes significantly, and the cadmium is stripped back into the aqueous phase as cationic species. scirp.org

Iii. Synthesis and Material Science Applications of Cadmium Compounds Derived from Nitric Acid Precursors

Synthesis of Cadmium Nitrate (B79036) and its Hydrates

Cadmium nitrate, with the general formula Cd(NO₃)₂·xH₂O, is most commonly found as a tetrahydrate. wikipedia.org It is a colorless, crystalline solid that is deliquescent, meaning it readily absorbs moisture from the air to form an aqueous solution. wikipedia.org The synthesis of cadmium nitrate is typically achieved by dissolving cadmium metal, or its oxide, hydroxide (B78521), or carbonate, in nitric acid, followed by crystallization. wikipedia.orgsciencemadness.orggeeksforgeeks.org

The chemical reactions for its preparation are as follows:

CdO + 2HNO₃ → Cd(NO₃)₂ + H₂O wikipedia.org

CdCO₃ + 2HNO₃ → Cd(NO₃)₂ + CO₂ + H₂O wikipedia.org

Cd + 4HNO₃ → Cd(NO₃)₂ + 2NO₂ + 2H₂O wikipedia.org

The anhydrous form of cadmium nitrate is volatile, while the hydrated forms are crystalline solids. wikipedia.org The tetrahydrate can be carefully dried by exposure to concentrated nitric acid at 20 °C to obtain the anhydrous salt. nih.gov Purification of cadmium nitrate can be carried out by dissolving the crystalline form in distilled water, followed by the addition of a sodium hydroxide solution to precipitate impurities. After filtration, nitric acid is added to the solution to a pH of 2, which is then evaporated and crystallized. google.com

Utilization of Cadmium Nitrate in Nanomaterial Synthesis

Cadmium nitrate is a pivotal precursor in the synthesis of various cadmium-containing nanomaterials due to its high solubility and reactivity. It serves as a reliable source of cadmium ions (Cd²⁺) for the fabrication of nanoparticles with diverse compositions and morphologies, including oxides, sulfides, and ferrites. These nanomaterials exhibit unique size-dependent properties that are of great interest for a range of technological applications.

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing nanoparticles. This approach utilizes biological entities like plant extracts, which contain phytochemicals that act as both reducing and capping agents. ajgreenchem.com

Several plant extracts have been successfully employed for the green synthesis of cadmium oxide (CdO) nanoparticles from cadmium nitrate. The general procedure involves mixing an aqueous solution of cadmium nitrate with a plant extract. The phytochemicals present in the extract, such as flavonoids, phenols, and alkaloids, facilitate the reduction of cadmium ions and stabilize the resulting nanoparticles, preventing their agglomeration. ajgreenchem.comacs.org

| Plant Extract Used | Precursor | Observations | Reference |

| Leucaena leucocephala | Cadmium nitrate tetrahydrate | The mixture was stirred for 60 minutes. The resulting CdO nanoparticles were found to be luminescent. | medcraveonline.com |

| Syzygium cumini | Cadmium nitrate | The reaction was heated at 60 °C for 2 hours, and the pH was maintained at 10.0 using NaOH. | nih.gov |

| Calendula officinalis | Cadmium nitrate | The plant extract acted as a reducing and stabilizing agent. | ijfans.orgeasychair.org |

| Acalypha indica | Cadmium nitrate tetrahydrate | The solution turned yellow, indicating the formation of CdO nanoparticles. | technoarete.org |

| Cassia auriculata | Cadmium nitrate | The formation of nanoparticles was confirmed by a color change in the solution. | jetir.org |

| Various plant extracts (Tinospora Cardifolia, Rhododendron arboretum, etc.) | Cadmium sulfate (B86663) (Note: While the primary focus is on cadmium nitrate, this study demonstrates the versatility of green synthesis with other cadmium salts) | Plant extracts were added to a cadmium sulfate solution, and the pH was adjusted to 10 with aqueous ammonia. | biointerfaceresearch.com |

The properties of the synthesized CdO nanoparticles, such as size and morphology, can be influenced by factors like the concentration of the plant extract and the reaction conditions. For instance, in one study, the use of Cannabis sativa and Artemisia scoparia extracts resulted in CdO nanoparticles with sizes of 84 nm and 42.2 nm, respectively. acs.org

Chemical methods for synthesizing cadmium oxide (CdO) nanoparticles from cadmium nitrate often involve precipitation or sol-gel techniques. These methods offer good control over the size, shape, and crystallinity of the resulting nanoparticles.

Co-precipitation Method: The co-precipitation method is a widely used technique for synthesizing CdO nanoparticles. chalcogen.ro It typically involves the reaction of an aqueous solution of cadmium nitrate with a precipitating agent, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH). chalcogen.rodaneshyari.comignited.in The resulting cadmium hydroxide (Cd(OH)₂) precipitate is then washed, dried, and calcined at elevated temperatures to yield CdO nanoparticles. daneshyari.com

The size and morphology of the CdO nanoparticles can be controlled by adjusting parameters such as the concentration of reactants, pH, and calcination temperature. chalcogen.roresearchgate.net For example, one study reported the synthesis of CdO nanoparticles with a size range of 15-25 nm using polyethylene (B3416737) glycol (PEG) as a capping agent to control particle growth. bas.bg

Sol-Gel Method: The sol-gel method is another versatile technique for preparing CdO nanoparticles. researchgate.nettpcj.org This process involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. In a typical synthesis, cadmium nitrate tetrahydrate is dissolved in a solvent, and a chelating agent like citric acid or a base such as aqueous ammonium hydroxide is added to initiate the formation of a gel. researchgate.nettpcj.org The gel is then dried and calcined to obtain the final CdO nanoparticles. The sol-gel method allows for the production of homogeneous and high-purity nanoparticles at relatively low temperatures. chalcogen.ro

Cadmium sulfide (B99878) (CdS), a significant II-VI semiconductor, is widely synthesized using cadmium nitrate as the cadmium source. Various methods are employed to produce CdS nanoparticles, each offering distinct advantages in controlling particle size and properties.

Aqueous Precipitation: A simple and common method for synthesizing CdS nanoparticles is aqueous precipitation. This involves reacting an aqueous solution of cadmium nitrate with a sulfur source, typically sodium sulfide (Na₂S). slideshare.netijert.org The insoluble CdS precipitates out of the solution. To control the particle size and prevent agglomeration, a capping agent or surfactant like diethylene glycol or polyethyleneimine can be added to the reaction mixture. ijert.orgchalcogen.ro

Hydrothermal/Solvothermal Method: The hydrothermal method involves carrying out the synthesis in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. slideshare.netmdpi.com This technique allows for the formation of well-crystallized CdS nanoparticles. In a typical hydrothermal synthesis, cadmium nitrate and a sulfur source, such as thioacetamide (B46855) or sodium sulfide, are mixed in water, and the mixture is heated in an autoclave. mdpi.comijesi.org The solvothermal method is similar but uses a non-aqueous solvent.

Sol-Gel Method: The sol-gel technique can also be adapted for the synthesis of CdS nanoparticles. In this method, a sol is formed by reacting cadmium nitrate with a sulfur source in the presence of a capping agent like maltose (B56501). mdpi.com The subsequent gelation and heat treatment lead to the formation of CdS nanoparticles.

| Synthesis Method | Cadmium Source | Sulfur Source | Key Features | Reference(s) |

| Aqueous Precipitation | Cadmium Nitrate | Sodium Sulfide | Simple, inexpensive method. Capping agents like diethylene glycol can be used to control particle size. | slideshare.netijert.org |

| Hydrothermal | Cadmium Nitrate | Thioacetamide, Sodium Sulfide | Produces well-crystalline nanoparticles under high temperature and pressure. | slideshare.netmdpi.comijesi.org |

| Sol-Gel | Cadmium Nitrate | Sodium Sulfide | Utilizes a capping agent like maltose in an aqueous medium. | mdpi.com |

| Chemical Reaction | Cadmium Nitrate | Thioacetamide | Can be performed at room temperature with a surfactant like polyethyleneimine to control growth. | chalcogen.ro |

Cadmium ferrite (B1171679) (CdFe₂O₄) nanoparticles and their doped versions are important magnetic materials with a spinel structure. chalcogen.roripublication.com Cadmium nitrate is a common precursor for the cadmium component in the synthesis of these materials.

Sol-Gel Auto-Combustion Method: This method is widely used for synthesizing high-purity, homogeneous ferrite nanoparticles at lower temperatures. chalcogen.roripublication.com It involves mixing aqueous solutions of cadmium nitrate, ferric nitrate, and a fuel such as urea (B33335) or citric acid. chalcogen.roorientjchem.org The solution is heated to form a viscous gel, which then undergoes auto-combustion, a self-sustaining exothermic reaction, to produce a foamy ferrite powder. orientjchem.org This powder is subsequently calcined at a higher temperature to obtain the crystalline spinel phase. chalcogen.ro Doped variants, such as nickel-doped or magnesium-doped cadmium ferrite, can be prepared by adding the corresponding metal nitrates to the initial solution. orientjchem.orgrsc.org

Co-precipitation Method: The co-precipitation technique is another effective route for synthesizing cadmium ferrite nanoparticles. orientjchem.org This method involves the simultaneous precipitation of cadmium and iron hydroxides from an aqueous solution containing cadmium nitrate and ferric chloride by adding a base like sodium hydroxide. whiterose.ac.uk The resulting precipitate is then washed, dried, and sintered at high temperatures to form the cadmium ferrite. Doping with other elements, such as cerium or manganese, can be achieved by including their respective salts in the initial solution. whiterose.ac.ukneuroquantology.com

Hydrothermal Method: The hydrothermal method can also be employed for the synthesis of cadmium ferrite nanopowders. orientjchem.org This technique involves heating an aqueous solution of the metal precursors in a sealed container under high pressure. While it allows for good control over particle morphology, the reaction rates can be slow. orientjchem.org

| Synthesis Method | Precursors | Key Steps | Doping Elements | Reference(s) |

| Sol-Gel Auto-Combustion | Cadmium nitrate, Ferric nitrate, Urea/Citric Acid | Gel formation, auto-combustion, calcination. | Nickel, Magnesium | chalcogen.roorientjchem.orgrsc.org |

| Co-precipitation | Cadmium nitrate, Ferric chloride, NaOH | Simultaneous precipitation, washing, sintering. | Cerium, Manganese | orientjchem.orgwhiterose.ac.ukneuroquantology.com |

| Hydrothermal | Aqueous solutions of metal precursors | Heating under high pressure in an autoclave. | - | orientjchem.org |

| Ceramic Technique | Cadmium nitrate, α-Fe₂O₃ | Impregnation, drying, thermal treatment. | Aluminum, Magnesium | orientjchem.org |

Information specifically detailing the synthesis of cadmium selenide (B1212193) nanocrystallites directly from cadmium nitrate precursors was not prominently available in the provided search results. However, the general principles of nanoparticle synthesis suggest that cadmium nitrate could potentially serve as a cadmium source in methods analogous to those used for cadmium sulfide, such as solvothermal or hot-injection techniques, where a selenium precursor would be introduced to react with the cadmium ions. Further research would be needed to delineate specific protocols and their efficacy.

Advanced Materials Fabrication Using Cadmium-Nitric Acid Precursors

Cadmium nitrate, derived from the reaction of cadmium with nitric acid, serves as a crucial precursor for creating sophisticated semiconductor materials. Its utility stems from its solubility and ability to provide cadmium ions (Cd²⁺) in a controlled manner for various synthesis techniques. This allows for the precise fabrication of thin films and complex compounds essential for next-generation electronic and optoelectronic devices.

Development of Thin Films (e.g., CdZnTe) via Electrochemical Methods

Electrochemical deposition is a prominent technique for producing high-quality semiconductor thin films. Cadmium nitrate is an effective precursor for the cathodic electrodeposition of cadmium-based films like Cadmium Telluride (CdTe) and its ternary alloy, Cadmium Zinc Telluride (CdZnTe). researchgate.net While some studies utilize cadmium sulfate or chloride, cadmium nitrate has been successfully employed for depositing CdTe layers for solar cell applications. researchgate.netresearchgate.net The process is adaptable for creating CdZnTe films by incorporating a corresponding zinc salt into the electrolyte bath.

In this method, a two-electrode system is often used, consisting of a working electrode (such as fluorine-doped tin oxide, FTO, coated glass) and a counter electrode. researchgate.net The electrolyte is an acidic aqueous solution containing cadmium nitrate as the source of cadmium ions and tellurium dioxide (TeO₂) as the source of tellurium. researchgate.netej-eng.org By applying a specific cathodic potential, Cd²⁺ and HTeO₂⁺ ions are reduced at the working electrode surface, forming a polycrystalline CdTe thin film. The properties of the resulting film are highly dependent on deposition parameters such as electrolyte pH, concentration, and deposition potential. ej-eng.org For instance, studies on CdTe deposition from nitrate precursors show that the pH of the electrolyte significantly influences the structural and optical properties of the film, with a pH of 2.00 being identified as optimal in some research for producing films with a cubic crystal structure oriented along the (111) plane. researchgate.netej-eng.org

Table 1: Electrochemical Deposition Parameters for CdTe Thin Films Using a Cadmium Nitrate Precursor Data synthesized from research findings. researchgate.netresearchgate.netej-eng.org

| Parameter | Value/Condition | Purpose/Effect | Citation |

| System Configuration | Two-electrode glass cell | Simplifies the deposition setup | researchgate.net |

| Working Electrode | Fluorine-Doped Tin Oxide (FTO) Glass | Provides a transparent conductive substrate | researchgate.net |

| Cadmium Precursor | 1.5 M Cadmium Nitrate (Cd(NO₃)₂)·4H₂O | Source of Cd²⁺ ions | researchgate.net |

| Tellurium Precursor | 0.002 M Tellurium Dioxide (TeO₂) | Source of Te⁴⁺ ions (as HTeO₂⁺ in acid) | researchgate.net |

| Electrolyte pH | 2.00 ± 0.02 | Affects film composition and crystal structure | researchgate.netej-eng.org |

| Deposition Mode | Potentiostatic | Maintains a constant deposition potential | researchgate.net |

Preparation of Complex Cadmium Compounds for Specific Applications (e.g., Dye-Sensitized Solar Cells)

Two common methods for preparing CdS QDs on a substrate like titanium dioxide (TiO₂) using a cadmium nitrate precursor are Chemical Bath Deposition (CBD) and Successive Ionic Layer Adsorption and Reaction (SILAR).

In a typical CBD synthesis, a solution containing cadmium nitrate is prepared, and a sulfur source, such as thiourea, is added. sphinxsai.comchalcogen.ro A substrate is then immersed in this chemical bath, allowing a thin film of CdS to deposit onto its surface. Research has shown that CdS quantum dots with a particle size of around 3.6 nm can be successfully prepared using this method. sphinxsai.com

The SILAR method involves the sequential immersion of a substrate (e.g., a TiO₂ film) into separate cationic and anionic precursor solutions. royalsocietypublishing.orgorientjchem.org For CdS synthesis, the substrate is first dipped into a cadmium nitrate solution to allow Cd²⁺ ions to adsorb onto the surface. royalsocietypublishing.orgorientjchem.org After rinsing, it is dipped into a solution containing a sulfide source, such as sodium sulfide (Na₂S), to form a layer of CdS. royalsocietypublishing.orgorientjchem.org This cycle is repeated to grow the CdS quantum dots to the desired amount. orientjchem.org The number of SILAR cycles has a significant impact on the resulting solar cell's performance, with one study finding 25 cycles to be optimal for an N-doped TiO₂/CdS nanocomposite, achieving a power conversion efficiency of 8.3%. orientjchem.org Cadmium nitrate is a frequently used cationic precursor in the SILAR method for depositing CdS QDs. researchgate.netwashington.edu

Table 2: Representative Synthesis of CdS Quantum Dots via SILAR Method Data synthesized from research findings. royalsocietypublishing.orgorientjchem.org

| Step | Procedure | Precursor/Reagent | Purpose | Citation |

| 1. Cationic Adsorption | Immerse TiO₂ film in solution for 1 minute | 0.1 M Cadmium Nitrate (Cd(NO₃)₂) in ethanol (B145695) | Adsorption of Cd²⁺ ions onto the TiO₂ surface | royalsocietypublishing.org |

| 2. Rinsing | Rinse with ethanol or deionized water | Ethanol / Deionized Water | Remove excess, unadsorbed Cd²⁺ ions | royalsocietypublishing.orgorientjchem.org |

| 3. Anionic Reaction | Immerse film in solution for 1 minute | 0.1 M Sodium Sulfide (Na₂S) in methanol (B129727) | Reaction of S²⁻ with adsorbed Cd²⁺ to form CdS | royalsocietypublishing.org |

| 4. Rinsing | Rinse with methanol or deionized water | Methanol / Deionized Water | Remove excess reactants and byproducts | royalsocietypublishing.orgorientjchem.org |

| 5. Repetition | Repeat steps 1-4 for multiple cycles (e.g., 12-25) | N/A | Increase the amount and size of CdS QDs | royalsocietypublishing.orgorientjchem.org |

Iv. Analytical Methodologies for Cadmium in Nitric Acid Matrices

Sample Preparation and Digestion Techniques Utilizing Nitric Acid

Sample preparation is a critical step that aims to convert a solid or complex sample into a homogenous liquid form, typically an acidic aqueous solution, which is compatible with analytical instrumentation. Nitric acid is a preferred reagent for this purpose due to its effectiveness in decomposing organic matter and dissolving metals.

Wet Digestion for Cadmium Extraction from Environmental and Material Samples

Wet digestion is a common and well-established method for preparing environmental and material samples for cadmium analysis. cdc.gov This process involves heating the sample in the presence of concentrated nitric acid, often in combination with other acids or oxidizing agents, to break down the sample matrix and bring the target analyte, cadmium, into solution. cdc.govepa.gov

For environmental samples such as soils, sediments, and sludges, a representative portion of the sample is treated with repeated additions of nitric acid and hydrogen peroxide. epa.gov This digestion is typically performed on a hot plate or using a digestion block. epa.govccsenet.org The use of nitric acid alone or in mixtures is designed to dissolve most elements that could become "environmentally available," although it may not achieve total decomposition of silicate (B1173343) structures. epa.gov For instance, a simple and cost-effective wet digestion method for cocoa beans and chocolates utilizes only concentrated nitric acid at 130°C to extract cadmium and other heavy metals, with recoveries generally exceeding 95%. ccsenet.org Similarly, the analysis of cadmium in fish tissue has been optimized using concentrated nitric acid at 100°C for 120 minutes, proving to be an efficient extraction method. nih.gov

In the analysis of material samples, such as batteries, the entire cell (excluding the label) can be dissolved in nitric acid with the dropwise addition of hydrogen peroxide to prepare it for cadmium determination by atomic absorption spectrophotometry or inductively coupled plasma-atomic emission spectrometry. epbaeurope.net

The following table summarizes various wet digestion methods using nitric acid for cadmium extraction from different sample types.

| Sample Type | Digestion Reagents | Key Parameters | Recovery/Efficiency | Reference |

| Cocoa Beans & Chocolates | Concentrated Nitric Acid | 0.5 g sample to 10 mL acid, 130°C | >95% | ccsenet.org |

| Fish Tissue | Concentrated Nitric Acid | 100°C for 120 minutes | 91-97% | nih.gov |

| Sediments, Sludges, Soils | Nitric Acid and Hydrogen Peroxide | Repeated additions, heating | Environmentally available fraction | epa.gov |

| Alkaline Manganese Cells | Nitric Acid and Hydrogen Peroxide | Dropwise H₂O₂ addition | --- | epbaeurope.net |

| Plant Material | Nitric Acid (0.05%) | Dissolution of white ash after incineration at 350°C | --- | mdpi.com |

This table is interactive. Users can sort columns to compare different methodologies.

Microwave-Assisted Digestion with Nitric Acid for Cadmium Analysis

Microwave-assisted digestion offers several advantages over traditional wet digestion methods, including significantly reduced digestion times, lower reagent consumption, and minimized risk of external contamination due to the use of closed vessels. researchgate.netresearchgate.net In this technique, the sample is placed in a chemically inert vessel, typically made of Teflon or quartz, with nitric acid and sometimes other reagents. nih.govepa.gov The sealed vessel is then subjected to microwave energy, which rapidly heats the acid mixture, leading to a swift and efficient decomposition of the sample matrix. nih.govepa.gov

This method is widely applicable to a variety of sample matrices, including aqueous samples, extracts, soils, sludges, and biological tissues. epa.govucdavis.edunih.gov For instance, EPA Method 3015A describes the microwave-assisted acid digestion of aqueous samples using nitric acid, or a mixture of nitric and hydrochloric acids, to extract cadmium and other metals. epa.gov For solid samples like soils and sediments, microwave digestion with nitric acid has been shown to be a rapid and effective preparation for analysis by graphite (B72142) furnace atomic absorption spectrometry. nih.gov

The efficiency of microwave digestion can be influenced by several factors, including the composition of the acid mixture, temperature, time, and sample mass. nih.gov Research on wolf liver samples optimized these parameters, finding that digestion at 260°C for 30 minutes with a mixture of nitric acid and water on a small sample mass improved precision and reduced matrix effects for ICP-MS analysis. nih.gov Similarly, studies on dairy products have identified microwave digestion with nitric acid and hydrogen peroxide as a superior method for lead and cadmium analysis compared to wet and dry ashing. ehemj.com

The table below presents examples of microwave-assisted digestion protocols for cadmium analysis.

| Sample Type | Digestion Reagents | Key Parameters | Analytical Technique | Reference |

| Soils | Nitric Acid | Closed Teflon vessels | GFAAS | nih.gov |

| Aqueous Samples | Nitric Acid or HNO₃/HCl | Sealed fluorocarbon polymer or quartz vessel | ICP-MS, ICP-AES, GFAA | epa.gov |

| Wolf Liver | Nitric Acid and Water | 260°C, 30 min, 0.1 g sample | ICP-MS | nih.gov |

| Dairy Products | Nitric Acid and Hydrogen Peroxide | --- | GFAAS | ehemj.com |

| Hemp Food Products | Nitric Acid and Hydrogen Peroxide | 100 mg sample, 3 mL HNO₃, 1 mL H₂O₂ | ICP-MS | sigmaaldrich.com |

This table is interactive. Users can sort columns to compare different methodologies.

Spectroscopic and Electrochemical Determination of Cadmium in Nitric Acid Solutions

Once the sample has been digested and the cadmium is in a nitric acid solution, various instrumental techniques can be employed for its quantification. The choice of method often depends on the expected concentration of cadmium, the complexity of the sample matrix, and the required sensitivity and precision.

Atomic Absorption Spectrometry (AAS) Applications with Nitric Acid Sample Treatment

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for determining the concentration of specific metal elements in a sample. cdc.govnih.gov For cadmium analysis, samples are typically prepared by digestion with nitric acid to destroy the organic matrix and dissolve the analyte. nih.govosha.gov The resulting solution is then introduced into the instrument.

There are two main variants of AAS used for cadmium determination: Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS).

Flame AAS (FAAS) : In this technique, the nitric acid digest is aspirated into a flame (commonly air-acetylene), where it is atomized. osha.gov A light beam from a cadmium-specific hollow cathode lamp is passed through the flame, and the amount of light absorbed by the cadmium atoms is proportional to the concentration of cadmium in the sample. mdpi.com This method is suitable for determining cadmium in the range of 0.05 to 2.0 mg/L. nemi.gov

Graphite Furnace AAS (GFAAS) : GFAAS offers significantly lower detection limits than FAAS, making it suitable for trace and ultra-trace analysis of cadmium. cdc.govosha.gov A small aliquot of the nitric acid-treated sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. osha.gov The charring step, often performed in the presence of a matrix modifier like ammonium (B1175870) dihydrogen phosphate (B84403), helps to remove interfering matrix components before the atomization of cadmium. nih.gov GFAAS can achieve detection limits in the sub-µg/L range. cdc.govnih.gov For example, a method for analyzing cadmium in blood and urine using GFAAS after extraction into 1M nitric acid reported a detection limit of 0.008 ng/mL for blood. nih.gov

The following table highlights the performance characteristics of AAS methods for cadmium analysis following nitric acid sample preparation.

| AAS Technique | Sample Matrix | Preparation Summary | Detection Limit | Reference |

| GFAAS | Blood, Plasma | Wet ashing with nitric acid | 0.4 µg/L | cdc.gov |

| FAAS | Water, Wastewater | Hydrochloric-nitric acid digestion | 0.05 mg/L | nemi.gov |

| GFAAS | Soils | Microwave digestion with nitric acid | --- | nih.gov |

| GFAAS | Blood, Urine | Anion-exchange and extraction into 1M HNO₃ | 0.008 ng/mL (blood) | nih.gov |

| FAAS/GFAAS | Air filters | Digestion with concentrated nitric acid | 0.2 µg/m³ (AAS), 0.007 µg/m³ (AAS-HGA) | osha.gov |

This table is interactive. Users can sort columns to compare different methodologies.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Sample Preparation with Nitric Acid

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique known for its exceptional sensitivity, low detection limits, and multi-element capability. researchgate.netepa.gov Sample preparation for ICP-MS analysis of cadmium almost invariably involves digestion with high-purity nitric acid to minimize spectral interferences. epa.govpjoes.com The use of nitric acid at concentrations typically below 2% (v/v) in the final solution is recommended to prevent damage to the instrument's interface and to reduce the formation of polyatomic interferences. epa.gov

The digestion process, often microwave-assisted, aims to completely dissolve the sample and destroy the organic matrix. sigmaaldrich.compjoes.com For example, a method for analyzing heavy metals in hemp-containing food products involves microwave digestion with 60% nitric acid and hydrogen peroxide. sigmaaldrich.com Similarly, the analysis of baby foods for cadmium and other toxic elements uses microwave-assisted digestion with nitric acid and hydrogen peroxide, followed by the addition of hydrochloric acid to stabilize certain elements in the final solution. lcms.cz

After digestion, the sample is diluted with ultrapure water to the appropriate nitric acid concentration and often spiked with an internal standard (such as rhodium or indium) to correct for instrumental drift and matrix effects. sigmaaldrich.compjoes.com The prepared solution is then nebulized and introduced into the high-temperature argon plasma of the ICP-MS, where the atoms are ionized. The ions are then separated by their mass-to-charge ratio in the mass spectrometer, allowing for highly specific and sensitive quantification of cadmium. The technique can achieve detection limits for cadmium in the low ng/L (parts per trillion) range. nih.gov

Voltammetric and Polarographic Methods in Nitric Acid Electrolytes

Electrochemical methods, particularly voltammetry and polarography, offer a sensitive and cost-effective alternative for the determination of cadmium. mdpi.commetrohm.com These techniques measure the current that flows in an electrochemical cell as a function of the applied potential. For cadmium analysis, the sample, after appropriate digestion (often with nitric acid), is placed in an electrolyte solution. mdpi.com

Anodic Stripping Voltammetry (ASV) is one of the most common voltammetric techniques for trace metal analysis. metrohm.com It involves a two-step process. First, cadmium ions from the nitric acid-treated sample solution are preconcentrated by being reduced and deposited onto a working electrode (such as a hanging mercury drop electrode or a mercury film electrode) at a controlled potential. mdpi.commetrohm.com In the second step, the potential is scanned in the positive direction, causing the deposited cadmium to be "stripped" back into the solution as it is re-oxidized. The resulting peak current is proportional to the concentration of cadmium in the sample. The use of a nitric acid medium can be beneficial; for instance, a method for determining antimony is performed in a highly acidic medium of hydrochloric acid, where the presence of cadmium(II) catalyzes the reaction. researchgate.net

In some procedures, after digestion, the cadmium is extracted into an organic solvent and then back-extracted into an acidic aqueous medium, like nitric acid, for the final voltammetric determination. researchgate.net This separation from the sample matrix can enhance the reliability of the measurement. researchgate.net Polarography, a specific type of voltammetry using a dropping mercury electrode, can also be used for cadmium determination in nitric acid solutions. metrohm.com For example, molybdenum is determined by polarography in a nitric acid solution at a static mercury drop electrode (SMDE). metrohm.com

Chromatographic and Separation Techniques for Cadmium Speciation and Isolation

The accurate determination of cadmium in various matrices often requires its separation from interfering components and preconcentration to meet the detection limits of analytical instrumentation. Nitric acid is a common medium for sample digestion and stabilization, making separation techniques compatible with acidic nitrate (B79036) solutions particularly valuable. Chromatographic and other separation methods are essential for isolating cadmium, and in some cases, for determining its different chemical forms (speciation).

Ion-exchange chromatography is a powerful technique for the separation and preconcentration of cadmium from complex samples dissolved in nitric acid. The method relies on the reversible exchange of ions between the sample solution and a solid ion-exchange resin. Cadmium can be separated using either anion or cation exchange resins, depending on the specific chemical form it takes in the nitric acid medium.

In nitric acid solutions, cadmium can form anionic nitrate complexes, such as [Cd(NO₃)₃]⁻ or [Cd(NO₃)₄]²⁻, which can be retained by anion-exchange resins. However, the formation of these complexes is generally weaker compared to chloro or bromo complexes. More commonly, separations in nitric acid media involve mixed acid systems or the use of cation exchangers. For instance, a method for separating cadmium from elements like indium and zinc utilizes a mixed hydrobromic acid-nitric acid eluent with an AG1-X8 anion-exchange resin. osti.gov In this system, many interfering elements are eluted, while cadmium is strongly retained and can subsequently be stripped from the column using 2 M nitric acid. osti.gov Another approach involves concentrating cadmium on an anion-exchange column from biological samples after deproteination with nitric acid. nih.gov In one assay, cadmium from blood or urine samples was bound to an anion-exchange resin, and interfering ions were washed away before eluting the cadmium with 1 M nitric acid for analysis. nih.gov

Cation-exchange chromatography is also employed, where Cd²⁺ ions are retained by the resin. The uptake of cations on sulfonic acid resins from nitric acid solutions is influenced by the acid concentration. uclan.ac.uklongdom.org Generally, the retention of Cd²⁺ decreases as the nitric acid concentration increases due to competition from H⁺ ions for the exchange sites. This principle allows for the separation of cadmium from other metal ions that have different affinities for the resin at various acidities. uclan.ac.uklongdom.org For example, EDTA-type chelating resins have been used to selectively adsorb cadmium and lead from high-salt solutions in a near-neutral medium, after which the metals are eluted with dilute nitric acid for detection. google.com

Table 1: Examples of Ion-Exchange Chromatography for Cadmium in Nitric Acid Media

| Resin Type | Matrix/Medium | Eluent for Cadmium | Application | Reference |

|---|---|---|---|---|

| AG1-X8 Anion Exchanger | 0.1 M HBr - 0.5 M HNO₃ | 2 M Nitric Acid | Separation from In, Zn, Ga, Fe, Co | osti.gov |

| Anion-Exchange Resin | Deproteinated blood/urine | 1 M Nitric Acid | Preconcentration from biological samples | nih.govnih.gov |

| Sulfonic Acid Cation Exchanger (C100H) | Nitric Acid (0.01-3 M) | N/A (Uptake Study) | Study of cation uptake from acidic solutions | longdom.org |

| EDTA-type Chelating Resin | Aqueous (from edible salt) | Dilute Nitric Acid | Separation from high-salt matrix | google.com |

Solvent extraction, or liquid-liquid extraction, is a classic separation method based on the differential partitioning of a solute between two immiscible liquid phases. In the context of cadmium in nitrate systems, an aqueous phase containing the cadmium nitrate is mixed with an organic phase containing an extractant.

The TRUEX (Transuranic Extraction) process, while developed for actinide removal, has also been studied for cadmium extraction from nitrate-containing wastes. tandfonline.com This process uses a solvent composed of octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) in a hydrocarbon diluent. tandfonline.com Another effective approach involves the use of quaternary ammonium-based ionic liquids, such as Aliquat 336, diluted in kerosene (B1165875) to extract cadmium(II) from nitrate media. scirp.orgresearchgate.netscirp.org The efficiency of this extraction is influenced by parameters like pH, extractant concentration, and the organic-to-aqueous phase ratio. scirp.orgresearchgate.net Studies show that the extraction yield increases with higher pH, reaching a maximum around pH 6.2, and that nitric acid can be used as a stripping agent to recover the cadmium from the organic phase. scirp.orgscirp.org

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of solvent extraction that offers high enrichment factors and reduced solvent consumption. scielo.brscielo.br In a typical DLLME procedure, a mixture of an extraction solvent (e.g., carbon tetrachloride, chloroform) and a disperser solvent (e.g., ethanol (B145695), acetonitrile) is rapidly injected into the aqueous sample. scielo.brat-spectrosc.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte. After centrifugation, the analyte-rich sedimented phase is collected. For analysis by atomic absorption spectrometry, a back-extraction step is often performed where the organic solvent is evaporated, and the residue containing the cadmium complex is dissolved in a small volume of nitric acid. scielo.brat-spectrosc.com For example, a method for determining cadmium in fuel samples used a magnetic ionic liquid for extraction, followed by back-extraction into 1 mol L⁻¹ nitric acid. nih.gov

Table 2: Research Findings on Liquid-Liquid Extraction of Cadmium in Nitrate Systems

| Technique | Extractant/Solvent System | Key Findings | Reference |

|---|---|---|---|

| Solvent Extraction | Aliquat 336 in kerosene | Extraction efficiency increases with pH up to 6.2. Nitric acid is an effective stripping agent. | scirp.orgresearchgate.netscirp.org |

| Solvent Extraction | TRUEX-NPH solvent (CMPO-TBP) | A model was developed to predict cadmium distribution ratios as a function of water and nitrate ion activities. | tandfonline.com |

| DLLME | Dithizone/Carbon tetrachloride/Ethanol | The sedimented phase was treated with 0.5 mol L⁻¹ nitric acid to decompose the complex for analysis. | scielo.br |

| DLLME | PPTOMDT/Chloroform/Methanol (B129727) | The settled phase was diluted with an ethanol/nitric acid mixture before aspiration into the FAAS. | at-spectrosc.com |

| Reversed-Phase DLLME | Diluted nitric acid (extraction solvent) / Acetonitrile (disperser) | Used for the extraction of cadmium from cosmetic products diluted in toluene. | researchgate.net |

| Magnetic IL-based DLLME | [Emim]₂[Co(SCN)₄] | Back-extraction was performed with 1 mol L⁻¹ nitric acid to transfer cadmium to an aqueous phase for analysis. | nih.gov |

Solid-phase extraction (SPE) is a widely used technique for sample preparation that involves partitioning solutes between a solid sorbent and a liquid phase. It is favored for its simplicity, high preconcentration factors, low solvent usage, and ease of automation. For cadmium analysis, a common SPE strategy involves adsorbing cadmium onto a sorbent from a conditioned sample, washing away interferences, and then eluting the retained cadmium with a small volume of an acidic solution, frequently nitric acid.

A variety of sorbents have been developed for the selective extraction of cadmium. These include modified natural materials like clinoptilolite zeolite, which can be used to sorb cadmium at pH 5, followed by elution with nitric acid to achieve a preconcentration factor of 160. nih.gov Synthetic polymers and resins are also common, such as Duolite XAD-761, which adsorbs a cadmium-PAR complex that is later eluted with an ethanol-nitric acid mixture. researchgate.net

More recently, nanomaterials have gained attention as SPE sorbents due to their high surface-area-to-volume ratio. Nano γ-alumina modified with β-cyclodextrin has been used to adsorb cadmium, which is then recovered using 0.3 M nitric acid. nih.gov Similarly, iron magnetite nanoparticles modified with sodium dodecyl sulfate (B86663) and 2-mercaptobenzothiazole (B37678) have been employed, with quantitative recovery of cadmium achieved using nitric acid in methanol as the eluent. iwaponline.com Functionalized silica (B1680970) gels are another class of effective sorbents. A sol-gel silica functionalized with thiocyanatopropyl groups was shown to retain several metal cations, including cadmium, which were subsequently eluted with 1.0 mol L⁻¹ nitric acid for online analysis. mdpi.com The concentration of nitric acid used for elution is a critical parameter that must be optimized to ensure complete desorption of the analyte in a minimal volume. mdpi.comsharif.edu

Table 3: Examples of Solid-Phase Extraction Methods for Cadmium with Nitric Acid Elution

| Sorbent Material | Eluent | Preconcentration Factor | Application | Reference |

|---|---|---|---|---|

| Modified Clinoptilolite Zeolite | Nitric Acid | 160 | Water and plant samples | nih.gov |

| Duolite XAD-761 Resin (with PAR complex) | 5 mL of ethanol–2 mol L⁻¹ HNO₃ (1:3 v/v) | 160 | Water samples | researchgate.net |

| Nano γ-alumina/β-cyclodextrin | 16 mL of 0.3 M Nitric Acid | Not specified | Drinking water, industrial effluent | nih.gov |

| Thiocyanatopropyl Functionalized Sol-Gel Silica | 1.0 mol L⁻¹ Nitric Acid | 73-152 | Environmental and biological samples | mdpi.com |

| Modified Iron Magnetite Nanoparticles | 1.0 mol L⁻¹ HNO₃ in methanol | Not specified | Water and food samples | iwaponline.com |

| 2-amino-1-cyclopentene-1-dithiocarboxylic acid modified Amberlite XAD-4 | 5.0 mL of 1 mol L⁻¹ Nitric Acid | 120 | Water, soil, food samples | sharif.edu |

| Tween 80 coated alumina (B75360) | 5.0 mL of 0.5 mol L⁻¹ HNO₃ and thiourea | 9.5 | Tobacco, standard reference materials | arabjchem.org |

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Cadmium | 23976 |

| Nitric Acid | 944 |

| Hydrobromic Acid | 260 |

| Indium | 935 |

| Zinc | 23994 |

| Gallium | 932 |

| Iron | 23925 |

| Cobalt | 23938 |

| octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) | 108001 |

| Tributyl phosphate (TBP) | 31367 |

| Aliquat 336 | 62417 |

| Kerosene | 8809 |

| Dithizone | 84893 |

| Carbon Tetrachloride | 5943 |

| Ethanol | 702 |

| Chloroform | 6212 |

| Methanol | 887 |

| Acetonitrile | 6342 |

| Toluene | 1140 |

| Clinoptilolite | 57455246 |

| 4-(2-pyridylazo) resorcinol (B1680541) (PAR) | 5359489 |

| γ-alumina | 14768 |

| β-cyclodextrin | 12314271 |

| Sodium dodecyl sulfate | 3423265 |

| 2-mercaptobenzothiazole | 7344 |

| Amberlite XAD-4 | 68532 |

| Tween 80 | 5281955 |

V. Environmental Research on Cadmium Fate, Transport, and Remediation in Nitric Acid Relevant Contexts

Mobility and Bioavailability of Cadmium in Environmental Compartments Influenced by Acidic Conditions

The mobility and bioavailability of cadmium in the environment are significantly dictated by the physicochemical properties of the surrounding medium, such as soil and water. Acidic conditions play a pivotal role in governing the fate and transport of this toxic heavy metal.

The solubility and transport of cadmium are strongly dependent on pH and redox potential (Eh). In aqueous solutions, cadmium predominantly exists as the divalent Cd²⁺ ion, and its mobility is generally enhanced in oxic, acidic conditions. nih.gov Lowering the soil pH increases the concentration of cadmium in the soil solution and in extracts, which can lead to enhanced uptake by plants. nih.gov For instance, studies have shown that total cadmium uptake by rice plants increases with a rise in suspension redox potential and a decrease in pH. osti.gov

The relationship between these factors is complex. In acidic soils, cadmium mobility is often greater under reducing conditions compared to oxidizing ones. researchgate.net Conversely, the oxidation of sulfide (B99878) minerals or the mineralization of organic matter can release bound cadmium. nih.gov The interplay between pH and redox state is synergistic, influencing cadmium's transport and potential bioavailability. researchgate.net Acid rock drainage, resulting from the oxidation of sulfide minerals in environments like those containing black shales, exemplifies a scenario where acidic conditions enhance cadmium mobility. nih.gov

The following table summarizes the general effects of pH and redox potential on cadmium mobility.

| Parameter | Condition | Effect on Cadmium Mobility |

| pH | Low (Acidic) | Increases mobility and solubility nih.govnih.gov |

| High (Alkaline) | Decreases mobility; promotes adsorption researchgate.net | |

| Redox Potential (Eh) | High (Oxidizing) | Generally increases mobility in acidic conditions nih.gov |

| Low (Reducing) | Can increase mobility in acidic soils researchgate.net |

This table provides a generalized overview. Specific outcomes can vary based on other environmental factors.

Organic matter in soil and water, including dissolved organic matter (DOM), plays a dual role in cadmium's fate in acidic environments. It can both immobilize and mobilize cadmium. Dissolved organic matter can form soluble complexes with cadmium (Cd-DOM), potentially enhancing its transport through soil. kiwiscience.com Low molecular weight organic acids, such as citric and tartaric acid, which are common in the rhizosphere, can also form complexes with cadmium. researchgate.net At high concentrations, these organic acids tend to promote cadmium release from soil, whereas at low concentrations, they may inhibit it. researchgate.net

Conversely, soil organic matter (SOM) can strongly bind cadmium, reducing its mobility and bioavailability. ethz.ch Functional groups like carboxyl and hydroxyl groups on the surface of SOM are primary sites for cadmium adsorption. ethz.ch The application of organic amendments, such as compost, can increase the content of fulvic and humic acids, which form stable complexes with cadmium, thereby restricting its mobility and uptake by plants. frontiersin.orgcedia.edu.ec Studies on cacao farms have shown that cadmium bound to fulvic acid and extracted with nitric acid has a negative correlation with cadmium levels in cacao tissues, suggesting that binding to these organic fractions reduces its transfer to the plant. frontiersin.orgcedia.edu.ec

The complexing capacity of different organic matter fractions for cadmium varies. Humic acid and fulvic acid generally exhibit the highest complexing capacities. nih.gov

Remediation and Treatment Technologies for Cadmium-Contaminated Wastes and Solutions

The contamination of water and soil with cadmium necessitates the development of effective remediation technologies. Research has focused on various methods to remove or recover cadmium from industrial effluents and leachates, which are often acidic in nature.

Electrochemical technologies offer a promising approach for treating cadmium-contaminated leachates. Methods such as electrochemical coagulation, reduction, deposition, and precipitation have been investigated for their efficacy. In one study, dilute nitric acid was identified as an effective solution for leaching cadmium from spent alumina (B75360) beads. tandfonline.com The resulting leachate, with a cadmium concentration of 180 mg/L, was treated electrochemically. Electrochemical reduction successfully lowered the cadmium content to 15 mg/L. tandfonline.com When consumable aluminum electrodes were used for electrochemical coagulation, the cadmium concentration was further reduced to less than 1 mg/L. tandfonline.com

The efficiency of electrochemical removal can be influenced by factors such as pH. Research on the electro-kinetic removal of cadmium from polluted soils demonstrated that the removal rate decreased as the pH of the solution increased, with the highest removal rate of 68% achieved at a pH of 3. jeeng.net The main mechanism for cadmium removal from the leachate in some systems is cathodic reduction. tandfonline.com

Adsorption is a widely used technique for heavy metal removal, and the properties of adsorbent materials can be enhanced through chemical modification. Treatment with nitric acid is a common method to improve the adsorption capacity of materials like activated carbon for cadmium. Nitric acid treatment can increase the presence of oxygen-containing functional groups and negative charges on the surface of the adsorbent, which enhances the binding of positively charged cadmium ions. nih.goviwaponline.com

Research has shown that treating granular activated carbon with nitric acid can increase its cadmium adsorption capacity by as much as 8.7 times compared to its untreated counterpart. researchgate.net In another study, a lignite-based activated carbon modified with nitric acid and an anionic surfactant achieved a maximum cadmium adsorption capacity of 44.21 mg/g, which was approximately seven times greater than the pristine activated carbon. nih.goviwaponline.com Similarly, acid-treated wheat straw biochar showed a significantly higher adsorption capacity (74.63 mg/g) for cadmium compared to the raw biochar (31.65 mg/g). mdpi.com

The table below presents a comparison of cadmium adsorption capacities for various nitric acid-modified adsorbents.

| Adsorbent Material | Modification | Adsorption Capacity (mg/g) | Reference |

| Granular Activated Carbon | Nitric Acid | 0.165 mmol/g | researchgate.net |

| Lignite Activated Carbon | Nitric Acid & SDBS Surfactant | 44.21 mg/g | nih.goviwaponline.com |

| Wheat Straw Biochar | Nitric Acid | 74.63 mg/g | mdpi.com |

Adsorption capacities can vary based on experimental conditions such as pH, temperature, and initial cadmium concentration.

Various advanced separation techniques are employed for the removal and recovery of cadmium from industrial wastewater, which can be complex and acidic. These methods include ion exchange, solvent extraction, and membrane filtration. researchgate.netresearchgate.net

Ion exchange is a highly effective and common process for removing cadmium, especially from dilute solutions. pjoes.comscribd.com Strong acid cation exchange resins, such as Amberjet 1200H, have been successfully used for this purpose. pjoes.comscribd.compjoes.com The process involves the exchange of cadmium ions (Cd²⁺) in the wastewater with ions (like H⁺) on the resin. pjoes.comscribd.com The efficiency of ion exchange for cadmium removal is typically high in a pH range of 4 to 7. pjoes.com The resin can often be regenerated, for instance with hydrochloric acid, allowing for the recovery of the concentrated metal. pjoes.comscribd.compjoes.com

Solvent extraction is another technique used to selectively separate and recover cadmium from aqueous solutions, including those containing nitric acid. researchgate.net This method involves using an organic solvent containing an extracting agent to complex with the cadmium ions and transfer them from the aqueous phase to the organic phase. journalssystem.com The efficiency of extraction can be influenced by the concentration of nitric acid in the aqueous phase. journalssystem.comresearchgate.net

Membrane filtration techniques, such as polymer-enhanced ultrafiltration (PEUF), are also utilized. semanticscholar.org In PEUF, a water-soluble polymer is added to the wastewater to bind with cadmium ions, forming a larger macromolecular complex that can then be retained by an ultrafiltration membrane. semanticscholar.org Other conventional methods like chemical precipitation are also used, but advanced techniques are often preferred for their higher efficiency and selectivity. researchgate.netiwaponline.com

Waste Stream Management from Nitric Acid-Based Cadmium Processes

Industrial processes that utilize nitric acid for the dissolution or processing of cadmium-containing materials generate complex waste streams that require specialized management to prevent environmental contamination. These processes are common in industries such as pigment manufacturing, electroplating, and the recycling of spent Nickel-Cadmium (Ni-Cd) batteries. tandfonline.com The resulting waste streams are typically acidic and contain high concentrations of dissolved cadmium and nitrate (B79036) ions, alongside other metallic impurities. Effective management strategies focus on the recovery of valuable cadmium, the treatment of liquid effluents to meet discharge standards, and the safe disposal of solid residues.

A primary approach to managing these waste streams is the recovery of cadmium, which not only mitigates pollution but also conserves a valuable resource. tandfonline.com Various hydrometallurgical techniques have been researched and applied for this purpose.

Solvent Extraction: This technique involves using an organic extractant to selectively separate cadmium ions from the aqueous nitric acid solution. tandfonline.com Research has demonstrated the feasibility of using specific phosphine (B1218219) oxide compounds for this purpose. One study achieved quantitative extraction of cadmium from a 50 mg/L feed solution in a single stage. tandfonline.com The efficiency of solvent extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, and the organic-to-aqueous phase ratio. tandfonline.com Once extracted into the organic phase, cadmium can be stripped back into an aqueous solution using reagents like ammonium (B1175870) chloride, allowing for its recovery and subsequent reuse. tandfonline.com

Chemical Precipitation: This is a widely used method for removing cadmium from industrial wastewater. nih.govresearchgate.net The process involves adjusting the pH of the effluent by adding alkaline agents, such as sodium hydroxide (B78521), to convert soluble cadmium nitrate into insoluble cadmium hydroxide. nih.govmdpi.com This solid precipitate can then be separated from the liquid phase through filtration or sedimentation. nih.gov The resulting sludge, which is considered hazardous waste, must be managed and disposed of in accordance with environmental regulations. nih.govgoldrefiningforum.com The effectiveness of this method depends heavily on pH control. nih.gov

Research Findings on Cadmium Recovery and Removal Techniques

| Technique | Reagents/Method | Key Parameters | Cadmium Removal/Recovery Efficiency | Source |

|---|---|---|---|---|

| Solvent Extraction | Phosphine oxide, tris[(dibutylamino)methyl]-(7CI,8CI) in cyclohexane | pH: 3.0, O/A ratio: 1:5, Contact time: 15 min | Quantitative extraction from 50 mg/L Cd solution | tandfonline.com |

| Leaching from Battery Paste | 5 M Nitric Acid (HNO₃) | Temperature: 70°C, Time: 180 min | 96.5% - 98.52% | researchgate.netresearchgate.net |

| Chemical Precipitation | Alkaline agents (e.g., Sodium Hydroxide) | pH-dependent | 95-99% | nih.govolympianwatertesting.com |

| Electrocoagulation | Aluminum electrodes | pH: 7, Initial Cd conc.: 50 mg/L, Voltage: 20 V | 90% | researchgate.net |

| Bioremediation | Microalgae (Galdieria sulphuraria) | Initial Cd conc.: 2.5 mg/L | 49.80% | mdpi.com |

Electrodeposition: This electrochemical method can be used to recover metallic cadmium from acidic solutions, including those containing nitric acid with low nitrate ion concentrations. mdpi.com The process involves applying an electric current to the solution, causing cadmium ions to deposit as a solid metal onto a cathode. Research has shown that cadmium recovery efficiency can exceed 90% under optimal conditions, with a current efficiency of over 80%. mdpi.com

Beyond cadmium recovery, the treatment of the remaining wastewater is critical. The high concentration of nitrates from the nitric acid used in the initial process poses a risk of eutrophication to receiving water bodies. Denitrification is a biological process used to convert nitrate into harmless nitrogen gas. epa.gov This process is typically carried out by facultative anaerobic microorganisms in an anoxic environment and often requires an external carbon source (like methanol) to facilitate the microbial reduction of nitrate. epa.govnih.gov Denitrifying filters can be employed as a tertiary treatment step, which also helps in removing suspended solids from the effluent. epa.gov

The management of solid waste generated, such as the sludge from precipitation processes or residues from pigment manufacturing, is also a significant consideration. These cadmium-bearing wastes are classified as hazardous and their disposal in landfills is regulated. nih.govnist.gov The mobility of cadmium in landfill conditions can be increased in the presence of mineral acids, which tend to solubilize cadmium compounds. nih.gov Therefore, proper stabilization of the sludge is often required before final disposal to minimize the risk of cadmium leaching into the environment. nih.gov

Vi. Advanced Studies in Cadmium Nitric Acid Systems

Kinetic and Thermodynamic Aspects of Cadmium Adsorption and Dissolution

The removal of cadmium ions from aqueous solutions is a significant area of study, with nitric acid often used to modify adsorbents or adjust the pH of the solution. mdpi.comiosrjournals.org Understanding the kinetics and thermodynamics of these processes is essential for optimizing removal efficiency.

The adsorption behavior of cadmium onto various sorbents, such as activated carbon or biowaste materials, is frequently analyzed using isotherm and kinetic models.

Adsorption Isotherms: These models describe the equilibrium distribution of adsorbate molecules between the liquid and solid phases.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. ut.ac.iruwo.ca It is often used to determine the maximum monolayer adsorption capacity (q_m). mdpi.com Studies on granular activated carbon oxidized with nitric acid showed that the adsorption data correlated well with the Langmuir model, yielding a maximum sorption capacity of 51.02 µmol/g. jesc.ac.cnnih.gov In another study using Amberlyst 15 resin, the experimental and theoretical monolayer adsorption capacities for Cd(II) were found to be approximately 120 mg/g at 318 K. researchgate.net

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. ut.ac.irtubitak.gov.tr The adsorption of Cd(II) ions onto fonio husks and certain biowaste adsorbents treated with nitric acid was best described by the Freundlich model. mdpi.comiosrjournals.org

Dubinin-Radushkevich (D-R) Isotherm: This model is used to distinguish between physical and chemical adsorption by calculating the mean free energy of adsorption (E). tubitak.gov.tr For Cd(II) adsorption on Amberlyst 15 resin, the calculated E values were between 12.31 and 13.36 kJ/mol, indicating a chemical ion-exchange mechanism. tubitak.gov.tr

Kinetic Models: These models are used to investigate the mechanism of adsorption and its rate-controlling steps.

Pseudo-First-Order Model: This model is generally applicable over the initial stage of an adsorption process.

Pseudo-Second-Order Model: This model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. ut.ac.ir Numerous studies have found that the adsorption of cadmium onto various materials, including nitric acid-oxidized activated carbon and biowaste, follows the pseudo-second-order kinetic model. mdpi.comut.ac.irjesc.ac.cnnih.gov

The table below summarizes findings from a study on cadmium adsorption by luffa peels treated with nitric acid. mdpi.com

| Adsorbent (Luffa Peels) | Kinetic Model | Calculated Adsorption (Qe_cal) (mg/g) | Experimental Adsorption (Qe_m) (mg/g) | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Acid-Treated | Pseudo-Second-Order | 32.8 | 31.5 | 0.999 |

| Base-Treated | Pseudo-Second-Order | 39.2 | 38.1 | 0.999 |

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process. These are typically calculated using the van't Hoff equation. nih.gov

Gibbs Free Energy Change (ΔG°): Negative values of ΔG° indicate that the adsorption process is feasible and spontaneous. jesc.ac.cnscirp.org For cadmium adsorption onto oxidized activated carbon, negative ΔG° values were reported. nih.govdost.gov.ph

Enthalpy Change (ΔH°): The sign of ΔH° indicates whether the process is exothermic (negative value) or endothermic (positive value). The adsorption of cadmium onto nitric acid-oxidized granular activated carbon was found to be an exothermic process, with an average ΔH° of –25.29 kJ/mol. jesc.ac.cnnih.gov Conversely, studies on other adsorbents have shown the process to be endothermic. iosrjournals.orguwo.cascirp.org

Entropy Change (ΔS°): The entropy change reflects the randomness at the solid-solution interface during adsorption. A negative ΔS° suggests a decrease in the randomness and freedom of the system during the adsorption of cadmium onto oxidized activated carbon. jesc.ac.cnnih.gov

The following table presents thermodynamic parameters for cadmium adsorption onto different adsorbents.

| Adsorbent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Nitric Acid-Oxidized Granular Activated Carbon | -25.29 | Negative | Negative | Exothermic, Spontaneous | jesc.ac.cnnih.gov |

| Amberlyst 15 Resin | Negative | - | Negative | Exothermic, Spontaneous | tubitak.gov.tr |

| Nano Zerovalent Iron (nZVI) | Positive | - | - | Endothermic, Spontaneous | uwo.ca |

| Digitaria iburua Husks | Positive | - | - | Endothermic | iosrjournals.org |

Electrochemical Behavior and Applications of Cadmium in Nitric Acid Media

Nitric acid and cadmium nitrate (B79036) are central to the electrochemical fabrication of cadmium electrodes used in batteries and to the analytical determination of cadmium.

The production of cadmium electrodes, particularly for nickel-cadmium (Ni-Cd) batteries, often involves the electrochemical impregnation of a porous nickel plaque. google.com This process typically uses an aqueous solution of cadmium nitrate, with nitric acid added to control the pH. google.comnasa.govgoogle.com

The process involves making the porous nickel support a cathode in an electrolyte of cadmium nitrate. google.com Applying a current causes the deposition of cadmium compounds within the pores of the plaque. The reactions involved can lead to the deposition of cadmium hydroxide (B78521) or metallic cadmium. google.comnasa.gov The pH of the cadmium nitrate solution is a critical parameter, often adjusted to a range of 3 to 5 by adding dilute nitric acid. google.comnasa.gov The temperature is also controlled, sometimes near the boiling point of the solution, to facilitate the process. google.comnasa.gov Variations of the process include using inert anodes (like platinum) or active cadmium anodes and employing techniques like periodic current reversal to improve loading efficiency. google.comnasa.gov

Voltammetry, particularly anodic stripping voltammetry (ASV), is a highly sensitive technique for determining trace amounts of heavy metals like cadmium. metrohm.comaau.edu.et In these methods, stock solutions of cadmium are often prepared by dissolving metallic cadmium or its salts (like cadmium nitrate) in nitric acid. tubitak.gov.tryok.gov.tr

While various supporting electrolytes such as acetate (B1210297) buffer or hydrochloric acid are commonly used for the actual measurement, nitric acid plays a crucial role in sample preparation and standardization. metrohm.combioline.org.brresearchgate.net For instance, in the development of a centri-voltammetric method, a stock solution of Cd(II) was prepared by dissolving metallic cadmium in a mixture of hydrochloric and nitric acids. yok.gov.tr Similarly, for ASV with a bismuth drop electrode, standard stock solutions are prepared from cadmium nitrate in dilute nitric acid. tubitak.gov.trmetrohm.com The choice of supporting electrolyte affects the peak shape and definition in the voltammogram. bioline.org.br Studies comparing different acids, including nitric acid, as supporting electrolytes have been conducted to optimize detection. researchgate.net